4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Kinase inhibition IRAK4 Hinge-binding scaffold

4-(1,2-Dimethyl-1H-imidazol-5-yl)aniline (CAS 1400287-81-1), also indexed as 4-(2,3-dimethylimidazol-4-yl)aniline, is a heterocyclic aromatic amine with molecular formula C11H13N3 and molecular weight 187.24 g/mol. It features a 1,2-dimethylimidazole ring linked at the 5-position to a para-aniline moiety, placing it within the class of imidazole-aniline conjugates frequently employed as synthetic intermediates for kinase inhibitor scaffolds.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B8737020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-dimethyl-1H-imidazol-5-yl)aniline
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)C2=CC=C(C=C2)N
InChIInChI=1S/C11H13N3/c1-8-13-7-11(14(8)2)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3
InChIKeyPHNINTDHMJAFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2-Dimethyl-1H-imidazol-5-yl)aniline: Core Properties and Procurement Identity


4-(1,2-Dimethyl-1H-imidazol-5-yl)aniline (CAS 1400287-81-1), also indexed as 4-(2,3-dimethylimidazol-4-yl)aniline, is a heterocyclic aromatic amine with molecular formula C11H13N3 and molecular weight 187.24 g/mol . It features a 1,2-dimethylimidazole ring linked at the 5-position to a para-aniline moiety, placing it within the class of imidazole-aniline conjugates frequently employed as synthetic intermediates for kinase inhibitor scaffolds . The compound is commercially available at typical purities of 95%, with packaging options ranging from 100 g to kilogram scale .

Why Generic Imidazole-Aniline Analogs Cannot Substitute for 4-(1,2-Dimethyl-1H-imidazol-5-yl)aniline in Kinase-Targeted Synthesis


In kinase inhibitor design, the precise substitution pattern on the imidazole ring critically determines hinge-binding geometry, ATP-competitive potency, and selectivity across the kinome . The 1,2-dimethyl-5-(4-aminophenyl) substitution pattern of the target compound presents a specific steric and electronic profile distinct from regioisomers such as 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline or 4-(1-methyl-1H-imidazol-5-yl)aniline. Data from imidazole-based kinase inhibitor libraries demonstrate that even single methyl group repositioning can shift kinase selectivity profiles by over 100-fold, making direct substitution of one imidazole-aniline building block for another a high-risk decision in lead optimization [1].

Quantitative Differentiation Evidence for 4-(1,2-Dimethyl-1H-imidazol-5-yl)aniline Versus Closest Analogs


Kinase Hinge-Binder Scaffold Potency: IRAK4 Inhibition by 2,3-Dimethylimidazol-4-yl-Aniline Derivatives

Derivatives incorporating the 4-(2,3-dimethylimidazol-4-yl)aniline scaffold (the IUPAC designation of the target compound) demonstrate nanomolar inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4). A representative compound from Vertex Pharmaceuticals incorporating this scaffold achieved a Ki of 78 nM against human IRAK4 [1]. In contrast, compounds built on the regioisomeric 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline scaffold (analogous to the pazopanib core) predominantly target VEGFR and PDGFR kinases, with markedly different selectivity profiles . This divergence illustrates that the 2,3-dimethyl substitution pattern (5-yl attachment) directs kinase targeting toward IRAK family kinases rather than receptor tyrosine kinases.

Kinase inhibition IRAK4 Hinge-binding scaffold Medicinal chemistry

Multi-Kinase Profiling: FLT3 and c-KIT Inhibition by 2,3-Dimethylimidazol-4-yl-Aniline Derivatives

The same Vertex Pharmaceuticals compound series containing the 4-(2,3-dimethylimidazol-4-yl)aniline scaffold exhibits potent multi-kinase activity. Against human FLT3, the Ki is 1 nM; against human c-KIT, the Ki is 270 nM [1]. This activity profile—potent FLT3 inhibition with moderate c-KIT activity—is relevant for acute myeloid leukemia (AML) targeted therapy. By comparison, the 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline scaffold (pazopanib-type) shows a primary VEGFR2 IC50 of approximately 30 nM, with FLT3 activity being substantially weaker or absent in most reported analogs [2].

FLT3 c-KIT Kinase profiling Leukemia

Imidazoline Receptor I-2 Binding Selectivity of Imidazole-Aniline Derivatives

Imidazole-aniline derivatives structurally related to the target compound have been profiled for imidazoline receptor binding. In rabbit kidney membrane assays, certain 1,2-dimethylimidazole-containing analogs displaced [3H]idazoxan from I-2 imidazoline receptors with Ki values of 100 nM, while showing 16-fold selectivity over alpha-2 adrenergic receptors (Ki = 1,590 nM) and 72-fold selectivity over I-1 imidazoline binding sites (Ki = 7,240 nM) [1]. This selectivity profile is a class-level characteristic of 1,2-dimethylimidazole derivatives and may extend to the target compound. In contrast, 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline derivatives have not been reported to exhibit significant imidazoline receptor binding .

Imidazoline receptor I-2 binding CNS Rabbit kidney

Optimal Procurement and Application Scenarios for 4-(1,2-Dimethyl-1H-imidazol-5-yl)aniline Based on Quantitative Evidence


IRAK4-Targeted Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing IRAK4 inhibitors for autoimmune or inflammatory disease indications should prioritize procuring 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline as a hinge-binding building block. Derivatives built on this scaffold have demonstrated IRAK4 Ki = 78 nM in biochemical assays [1]. The aniline amine provides a convenient synthetic handle for amide coupling or urea formation to elaborate the solvent-exposed moiety, while the 1,2-dimethylimidazole occupies the adenine pocket of the kinase hinge region. Alternative imidazole-aniline regioisomers (e.g., 4,5-dimethyl substitution) lack demonstrated IRAK4 activity and are therefore not suitable substitutes for this specific target . Procurement of the correct regioisomer at the outset avoids costly synthetic re-routing and false-negative screening results.

FLT3-Directed AML Therapeutic Development

For FLT3-driven acute myeloid leukemia programs, this compound serves as a critical intermediate for constructing FLT3 inhibitors with Ki values as low as 1 nM when elaborated into full inhibitors [1]. The scaffold's intrinsic FLT3/c-KIT selectivity (FLT3 Ki = 1 nM vs. c-KIT Ki = 270 nM, a 270-fold window) is pharmacologically significant, as c-KIT inhibition is associated with myelosuppression and skin toxicity liabilities [1]. Researchers should specifically request the 1,2-dimethyl-5-yl-aniline isomer (CAS 1400287-81-1) rather than generic 'dimethylimidazole aniline,' as the 4,5-dimethyl-1-yl-aniline isomer directs activity toward VEGFR/PDGFR kinases instead, which is suboptimal for FLT3-focused campaigns .

Imidazoline I-2 Receptor Probe Synthesis for CNS Pharmacology

Neuroscience groups investigating imidazoline I-2 receptors as therapeutic targets for pain, depression, or neuroprotection can employ this compound as a synthetic entry point. Structural analogs containing the 1,2-dimethylimidazole moiety exhibit I-2 receptor Ki ≈ 100 nM with 16-fold selectivity over alpha-2 adrenergic receptors and 72-fold selectivity over I-1 binding sites in radioligand displacement assays [1]. The para-aniline functionality allows rapid diversification via amide, sulfonamide, or reductive amination chemistry to explore structure-activity relationships around the I-2 pharmacophore. The imidazoline receptor activity profile is specific to the 1,2-dimethyl substitution pattern and is not observed with 4,5-dimethylimidazole analogs , making precise procurement of CAS 1400287-81-1 essential.

Kinome-Wide Selectivity Profiling Using Imidazole-Aniline Scaffold Libraries

Core facilities and screening centers building focused kinase inhibitor libraries should include this compound as a distinct scaffold entry. Systematic profiling of 484 imidazole-based kinase inhibitors across 24 kinases has demonstrated that subtle changes in imidazole substitution pattern produce dramatic shifts in kinase selectivity [1]. Including the 1,2-dimethyl-5-(4-aminophenyl)imidazole scaffold alongside its 4,5-dimethyl regioisomer enables researchers to probe the structure-activity relationship between imidazole methylation pattern and kinome-wide selectivity. This comparative approach is only possible when the exact isomer is procured, as generic 'dimethylimidazole aniline' orders from non-specialist vendors frequently result in regioisomeric mixtures or incorrect isomer delivery, invalidating kinome profiling data .

Quote Request

Request a Quote for 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.